2-(tert-Butylsulfonyl)aniline

Overview

Description

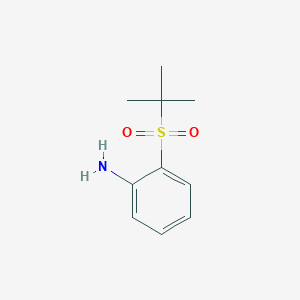

2-(tert-Butylsulfonyl)aniline (CAS 76697-60-4) is a substituted aniline derivative with the molecular formula C₁₀H₁₅NO₂S. It features a tert-butylsulfonyl (–SO₂C(CH₃)₃) group at the ortho position of the aniline ring. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical intermediates and agrochemicals . Its high purity (97%) and commercial availability in milligram-to-gram quantities make it valuable for research . The tert-butylsulfonyl group imparts steric bulk and electron-withdrawing properties, influencing reactivity in coupling reactions and interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butylsulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method includes the reaction of aniline with tert-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as phosphotungstic acid supported on HZSM-5 has been reported to improve the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butylsulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aniline derivatives .

Scientific Research Applications

Protecting Group in Peptide Synthesis

One of the primary applications of 2-(tert-Butylsulfonyl)aniline is as a protecting group for amines during peptide synthesis. The Bus group can effectively shield amino groups from undesired reactions, allowing for selective reactions to occur at other functional groups. This application is crucial in synthesizing peptides where the integrity of the amino group must be maintained until the desired stage of synthesis is reached .

Table 1: Comparison of Protecting Groups for Amines

| Protecting Group | Stability | Ease of Removal | Application Area |

|---|---|---|---|

| tert-Butylsulfonyl (Bus) | High | Moderate | Peptide synthesis |

| Boc | Moderate | Easy | General amine protection |

| Fmoc | Moderate | Moderate | Solid-phase peptide synthesis |

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis, particularly in the production of chiral amines and heterocycles. The Bus group can serve as a chiral auxiliary, facilitating the formation of enantiomerically enriched products through various nucleophilic additions to sulfinimines derived from this compound . This capability is particularly valuable in pharmaceutical chemistry, where enantiomeric purity can significantly impact drug efficacy and safety.

Case Study: Synthesis of Chiral Amines

A study demonstrated that N-tert-butanesulfinyl imines derived from this compound could be used to synthesize α-chiral primary amines with high diastereoselectivity, showcasing the utility of this compound in producing complex amine structures .

Development of Bioactive Compounds

The versatility of this compound extends into medicinal chemistry, where it serves as a building block for various bioactive compounds. For instance, it has been employed in synthesizing piperidine derivatives, which are integral components of many therapeutic agents .

Table 2: Examples of Bioactive Compounds Derived from this compound

| Compound Type | Example Structure | Therapeutic Use |

|---|---|---|

| Piperidine Derivatives | Various structures | Antidepressants, analgesics |

| Heterocycles | Alkaloid derivatives | Anticancer agents |

Chiral Catalysis

Recent advancements have highlighted the role of this compound in chiral catalysis. It has been shown to facilitate reactions such as Mannich reactions and cyclizations, leading to the formation of complex chiral frameworks that are essential in drug development .

Mechanism of Action

The mechanism of action of 2-(tert-Butylsulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Functional Group Impact

Reactivity and Electronic Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The tert-butylsulfonyl group in 2-(tert-Butylsulfonyl)aniline is strongly electron-withdrawing, reducing the electron density of the aniline ring. This contrasts with 2-(tert-butyl)-N-(1-phenylethyl)aniline , where the tert-butyl group is purely steric, and the phenylethyl substituent donates electrons via resonance .

- Sulfanyl (–S–) in 2-[(4-methylbenzyl)sulfanyl]aniline is less electron-withdrawing than sulfonyl (–SO₂–), leading to higher nucleophilicity at the aromatic ring .

Steric Effects :

- The tert-butylsulfonyl group creates significant steric hindrance, limiting accessibility in coupling reactions. For example, in Narlaprevir (a hepatitis C drug), this group modulates binding to the protease active site by steric exclusion .

Biological Activity

2-(tert-Butylsulfonyl)aniline, with the chemical formula C10H15N2O2S, is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to an aniline structure, which enhances its reactivity and stability in various chemical reactions. Its molecular weight is approximately 213.3 g/mol, with a melting point of 107 °C and a boiling point around 383 °C at 760 mmHg.

Biological Activity Overview

This compound exhibits several biological activities, particularly:

The biological effects of this compound are primarily attributed to its interaction with various enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer progression .

- Receptor Modulation : Its structural features allow it to interact with specific receptors, potentially modulating their activity and influencing cellular responses.

1. Antimicrobial Activity

In a study examining the antimicrobial effects of sulfonamide derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Streptococcus pneumoniae | 16 |

2. Anticancer Activity

A recent investigation into the anticancer properties of sulfonamide derivatives revealed that compounds similar to this compound inhibited the growth of several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These findings indicate that further exploration into the structure-activity relationship (SAR) could lead to the development of more potent anticancer agents based on this scaffold.

Applications in Organic Synthesis

Beyond its biological activities, this compound serves as an important intermediate in organic synthesis. It is utilized in:

- Suzuki-Miyaura Coupling Reactions : The compound's sulfonamide group enhances its electrophilic character, facilitating coupling reactions that are essential for constructing complex organic molecules .

- Pharmaceutical Development : Ongoing research aims to leverage its unique properties for drug design, particularly in creating molecules with improved pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(tert-Butylsulfonyl)aniline, and how can intermediates be purified?

The synthesis typically involves sulfonylation of 2-nitroaniline derivatives. A validated method includes reacting tert-butylsulfonyl chloride with a protected aniline precursor (e.g., Boc-protected nitroaniline), followed by nitro group reduction and deprotection . Key purification steps involve column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to isolate intermediates. Yield optimization requires strict temperature control during sulfonylation (0–5°C) to minimize side reactions .

Q. How does the tert-butylsulfonyl group influence the compound’s basicity compared to unmodified aniline?

The tert-butylsulfonyl group is a strong electron-withdrawing substituent, significantly reducing the electron density on the aromatic ring and the amine group. This decreases basicity (pKa ~2–3) compared to aniline (pKa ~4.6). Basicity can be experimentally determined via potentiometric titration in aqueous methanol, with corrections for solvent effects .

Q. What safety protocols are critical when handling this compound in the lab?

Due to its irritant properties (skin, eyes, respiratory system), use PPE (gloves, goggles, fume hood) and avoid direct contact. Store in a cool, dry environment away from oxidizers. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Regular monitoring for methemoglobinemia is advised if exposure occurs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic proton splitting due to sulfonyl group deshielding).

- IR : Strong S=O stretching vibrations (~1350–1150 cm) and N-H stretches (~3400 cm).

- MS : High-resolution ESI-MS provides molecular ion verification and fragmentation patterns .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound in cross-coupling reactions be elucidated?

Mechanistic studies require kinetic profiling (e.g., variable-temperature NMR) and trapping of intermediates. For example, in Suzuki-Miyaura coupling, the sulfonyl group’s electron-withdrawing effect slows oxidative addition but stabilizes palladium intermediates. DFT calculations (B3LYP/6-31G*) can model transition states and activation barriers .

Q. What strategies mitigate steric hindrance from the tert-butyl group during functionalization?

Steric effects impede electrophilic substitution at the ortho position. Directed ortho-metalation (e.g., using LDA or s-BuLi with TMEDA) enables regioselective functionalization. Alternatively, microwave-assisted synthesis under high pressure accelerates reactions hindered by bulky groups .

Q. How can crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction is definitive for confirming molecular geometry. For example, co-crystallization with sulfathiazole derivatives (via slow evaporation in DMSO/water) produces crystals suitable for structure determination. Data refinement with SHELXL and validation via R-factor analysis (target <0.05) ensure accuracy .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h, then analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Thermal Stability : TGA/DSC (heating rate 10°C/min under N) identifies decomposition thresholds (~200°C for sulfonamide cleavage) .

Q. How does the sulfonyl group affect biological activity in enzyme inhibition assays?

The sulfonyl group enhances hydrogen bonding with active sites (e.g., proteases or kinases). Competitive inhibition assays (IC determination) using fluorescent substrates (e.g., FITC-labeled peptides) quantify binding affinity. Molecular docking (AutoDock Vina) predicts interactions with target proteins .

Q. What advanced purification techniques address low yields in multi-step syntheses?

Properties

IUPAC Name |

2-tert-butylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)14(12,13)9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHDUFGXUFKIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.